molecular formula C16H16N2O3 B11975696 Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Ethyl 2-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B11975696
M. Wt: 284.31 g/mol
InChI Key: XVUSWEPUNIGJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H16N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and the presence of a phenylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(phenylcarbamoyl)amino]benzoate typically involves the condensation of ethyl 2-aminobenzoate with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The reaction can be represented as follows:

C9H9NO2+C7H5NOC16H16N2O3\text{C}_9\text{H}_9\text{NO}_2 + \text{C}_7\text{H}_5\text{NO} \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3 C9​H9​NO2​+C7​H5​NO→C16​H16​N2​O3​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Ethyl 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(phenylcarbamoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(phenylcarbamoyl)amino]benzoate: Similar structure but different position of the functional groups.

    Benzocaine (ethyl p-aminobenzoate): An ester of p-aminobenzoic acid, commonly used as a local anesthetic.

    Ethyl 2-aminobenzoate: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)13-10-6-7-11-14(13)18-16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,20)

InChI Key

XVUSWEPUNIGJKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.